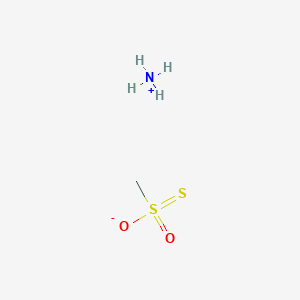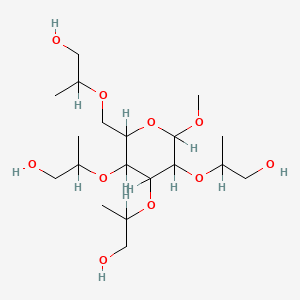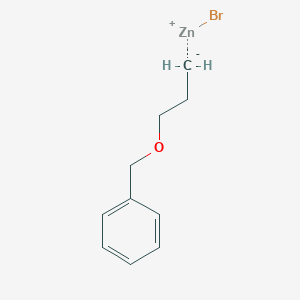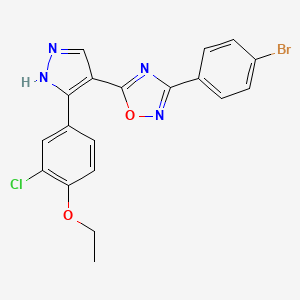![molecular formula C25H27FN8O3 B14110771 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester](/img/structure/B14110771.png)
2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diazatricyclo[33113,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester involves multiple steps, including the formation of the tricyclic core, the introduction of the carboxylic acid group, and the attachment of the various substituents. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 1,1-dimethylethyl ester
- 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 1,1-diMethylethyl ester
Uniqueness
2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C25H27FN8O3 |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
(1-methylcyclopropyl) 6-[6-[2-fluoro-4-(tetrazol-1-yl)phenoxy]-5-methylpyrimidin-4-yl]-2,6-diazatricyclo[3.3.1.13,7]decane-2-carboxylate |
InChI |
InChI=1S/C25H27FN8O3/c1-14-22(27-12-28-23(14)36-21-4-3-15(11-20(21)26)32-13-29-30-31-32)33-16-7-18-9-17(33)10-19(8-16)34(18)24(35)37-25(2)5-6-25/h3-4,11-13,16-19H,5-10H2,1-2H3 |
InChI-Schlüssel |
KIAOXWICDUNQFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN=C1OC2=C(C=C(C=C2)N3C=NN=N3)F)N4C5CC6CC4CC(C5)N6C(=O)OC7(CC7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110705.png)

![(S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B14110720.png)



![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B14110737.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14110761.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110781.png)

![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110789.png)
